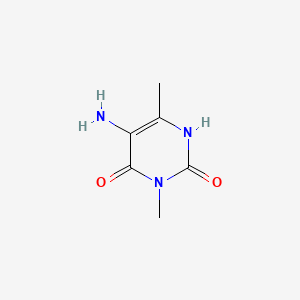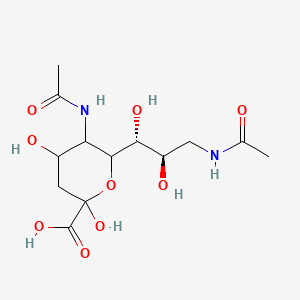
alpha-Isowighteone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Isowighteone is a natural prenylated flavonoid derivative, specifically a type of isoflavone. It is known for its antibacterial, antioxidant, and anti-inflammatory properties. This compound is found in various plants, including the pigeon pea (Cajanus cajan) and the Galapagos old tobacco tree .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-Isowighteone can be synthesized through the transformation of hairy root cultures of pigeon pea using Agrobacterium rhizogenes. The cultures are co-treated with methyl jasmonate, cyclodextrin, hydrogen peroxide, and magnesium chloride to enhance production . The compound is then purified from the culture medium using semi-preparative high-performance liquid chromatography (HPLC) and confirmed by tandem mass spectrometry .
Industrial Production Methods: Industrial production of this compound primarily involves plant extraction techniques. The compound is extracted from plants like the Galapagos old tobacco tree using heating and solvent extraction methods .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Isowighteone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Applications De Recherche Scientifique
Alpha-Isowighteone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of prenylated flavonoids in various chemical reactions.
Biology: Investigated for its antibacterial and antioxidant properties, making it a potential candidate for developing new antimicrobial agents.
Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products.
Mécanisme D'action
Alpha-Isowighteone exerts its effects through several molecular pathways:
Antibacterial Action: It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.
Antioxidant Action: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparaison Avec Des Composés Similaires
Alpha-Isowighteone is unique among prenylated flavonoids due to its specific structure and biological activities. Similar compounds include:
Isowighteone: Another prenylated isoflavone with similar antibacterial and antioxidant properties.
Vogelin B and Vogelin C: Prenylated flavonoids with notable antibacterial and antifungal activities.
Abyssinin II and Derrone: Isoflavones with significant anti-inflammatory and antimicrobial properties.
This compound stands out due to its higher yield in elicited hairy root cultures and its broad spectrum of biological activities .
Propriétés
IUPAC Name |
5-hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-15(22)9-16-17(19(13)25-20)18(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGNQQLBHOTANA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,8-Triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B582621.png)




![2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-5,6-diol](/img/structure/B582626.png)





